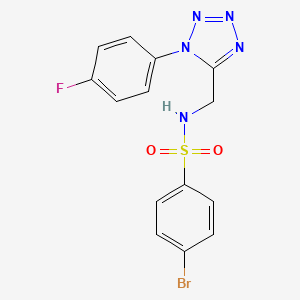

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMGHEQVVNFUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide in the presence of a catalyst. The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. Finally, the bromine atom and the benzenesulfonamide group are introduced through electrophilic aromatic substitution and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Tetrazole Scaffolds

Compound 6h, 6i, 6j ()

These derivatives share a bis(4-fluorophenyl)methylpiperazine-sulfonamide framework. Key differences include:

- Substituents : Unlike the target compound’s bromine and tetrazole-methyl group, these feature piperazine and benzhydryl groups.

- Melting Points : 132–230°C, indicating that halogenation (bromine/fluorine) and rigid tetrazole rings may elevate melting points due to increased molecular packing .

4-Substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides (Akram et al., 2019)

- Biological Activity: Derivatives with halogen substituents exhibited superior antimicrobial and enzyme inhibitory activities compared to non-halogenated analogues, suggesting the target compound may share similar bioactivity .

Triazole-Based Sulfonamide Analogues ()

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

- Structural Differences : Replaces tetrazole with triazole and incorporates a thiophene ring.

- Implications : Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), reducing ionizability at physiological pH. This may decrease solubility but improve membrane permeability.

- Biological Relevance: Triazole sulfonamides are explored as kinase inhibitors, suggesting the target compound’s tetrazole could offer advantages in targeting enzymes requiring stronger hydrogen-bond donors .

Pharmacopeial Tetrazole Derivatives ()

Candesartan Cilexetil Related Compound B

- Functional Role : The tetrazole ring acts as a bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs).

- Comparison : The target compound’s tetrazole may similarly enhance binding to zinc-containing enzymes (e.g., carbonic anhydrase), though its bromine and fluorophenyl groups could modulate selectivity .

Physicochemical and Spectroscopic Properties

Thermal Stability

- Halogenated derivatives (e.g., 6i, 6j) exhibit higher melting points (>200°C) than non-halogenated ones, suggesting the target compound’s bromine and fluorine substituents enhance thermal stability .

Tabulated Comparison of Key Compounds

Biological Activity

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a tetrazole ring, and a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is C14H13BrFN4O2S, with a molecular weight of approximately 412.24 g/mol. The presence of the sulfonamide group is significant, as sulfonamides are known for their diverse pharmacological properties. The compound's structure allows for various intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking, which may influence its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the sulfonamide group are crucial for binding to these targets, potentially modulating their activity and leading to desired biological effects. For example, similar compounds have shown potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase.

Antimicrobial Activity

Sulfonamides are recognized for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide may exhibit antibacterial activity, although specific data on this compound is limited .

Anticancer Activity

Research on structurally related compounds indicates potential anticancer properties. For instance, derivatives containing the tetrazole moiety have been evaluated for their anticancer activity against various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Evaluation : A study assessed the in vitro antimicrobial activity of various sulfonamide derivatives against bacterial strains using the turbidimetric method. Results indicated promising antimicrobial activity for certain derivatives, suggesting that modifications in structure can enhance efficacy .

- Anticancer Screening : Another study focused on the anticancer effects of thiazole-integrated compounds, revealing significant cytotoxicity against breast cancer cell lines (MCF7). The results highlighted the importance of specific structural features in enhancing biological activity .

Structural Comparisons

The following table summarizes notable compounds related to 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide | C14H11BrF2N2O2S | Contains fluorinated phenyl groups; potential for enhanced biological activity |

| 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | C14H10Cl2N4O2S | Features chlorinated phenyl groups; similar sulfonamide functionality |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | C12H12BrN4O | Contains a pyrazole ring; different heterocyclic structure |

These compounds exhibit unique characteristics while sharing common functional groups that may influence their biological activities and chemical reactivities.

Q & A

Q. How can this compound be repurposed as a fluorescent probe for cellular imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.